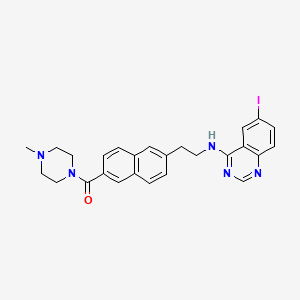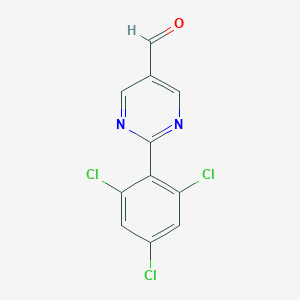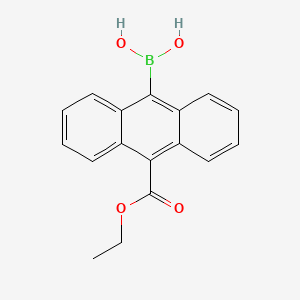
10-(Ethoxycarbonyl)anthracen-9-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Ethoxycarbonyl)anthracen-9-ylboronic acid is an organic compound with the molecular formula C17H15BO4. It is a boronic acid derivative of anthracene, characterized by the presence of an ethoxycarbonyl group at the 10th position and a boronic acid group at the 9th position of the anthracene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Ethoxycarbonyl)anthracen-9-ylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Borylation: The introduction of the boronic acid group at the 9th position is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.
Ethoxycarbonylation: The ethoxycarbonyl group is introduced at the 10th position through an esterification reaction using ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
10-(Ethoxycarbonyl)anthracen-9-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: New carbon-carbon bonded compounds.
Applications De Recherche Scientifique
10-(Ethoxycarbonyl)anthracen-9-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety, which exhibits strong fluorescence.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 10-(Ethoxycarbonyl)anthracen-9-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The anthracene moiety also contributes to its photophysical properties, making it useful in fluorescence-based applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Anthraceneboronic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
10-(Methoxycarbonyl)anthracen-9-ylboronic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, which may affect its reactivity and solubility.
Uniqueness
10-(Ethoxycarbonyl)anthracen-9-ylboronic acid is unique due to the presence of both the boronic acid and ethoxycarbonyl groups, which provide a combination of reactivity and functionalization options not found in other similar compounds. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C17H15BO4 |
|---|---|
Poids moléculaire |
294.1 g/mol |
Nom IUPAC |
(10-ethoxycarbonylanthracen-9-yl)boronic acid |
InChI |
InChI=1S/C17H15BO4/c1-2-22-17(19)15-11-7-3-5-9-13(11)16(18(20)21)14-10-6-4-8-12(14)15/h3-10,20-21H,2H2,1H3 |
Clé InChI |
GRCXCRJWPQOHBY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



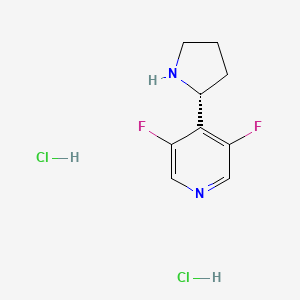

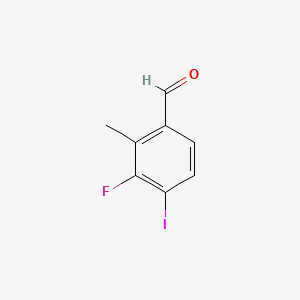
![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B14037088.png)
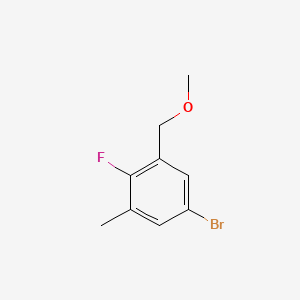
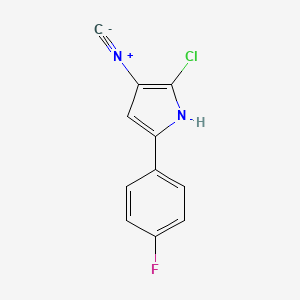

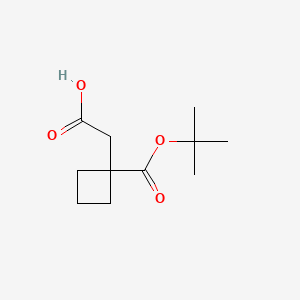
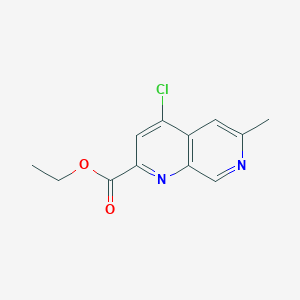
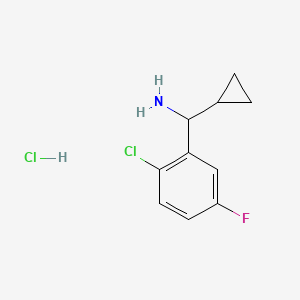
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)
